molecular formula C13H9FN2O B1532246 3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol CAS No. 150772-71-7

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

Cat. No. B1532246
M. Wt: 228.22 g/mol
InChI Key: VKOVNYHIWBEFTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol” is represented by the InChI code: 1S/C14H11FN2O/c1-17-13-6-5-10 (15)8-12 (13)16-14 (17)9-3-2-4-11 (18)7-9/h2-8,18H,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 242.25 .

Scientific Research Applications

Anaerobic Transformation Mechanisms

Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to elucidate the mechanism involved. Their findings indicate the carboxyl group introduction is para to the phenolic hydroxyl group, suggesting a specific transformation pathway in an anaerobic, phenol-degrading consortium (Genthner, Townsend, & Chapman, 1989).

Fluorescent Probes for Sensing

Tanaka et al. (2001) developed fluorescent probes based on fluorinated benzoxazole and benzothiazole analogues for sensing pH and metal cations. Their work highlights the potential of these compounds in creating sensitive and selective sensors for biological and environmental applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Metal Ion Detection

Suman et al. (2019) synthesized benzimidazole and benzothiazole conjugated Schiff bases, demonstrating their application as fluorescent sensors for Al3+ and Zn2+. Their research contributes to the development of new materials for the selective detection of metal ions in various contexts (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Organic Light-Emitting Diodes (OLEDs)

Jin et al. (2014) investigated the use of fluorinated phenol ligands in the design of efficient OLEDs with low efficiency roll-off. Their work on iridium complexes with fluorophenol ancillary ligands offers insights into materials science, potentially enhancing the performance of light-emitting devices (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).

properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOVNYHIWBEFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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